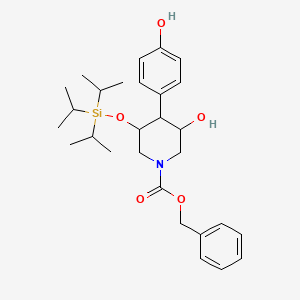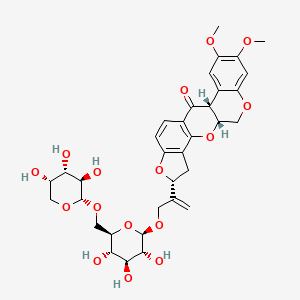
Glyrophama Dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyrophama Dihydrate is a chemical compound known for its significant effects on lipid metabolism and cardiovascular health. It has been studied for its potential to reduce atherosclerosis and improve lipid profiles in experimental models . The compound is characterized by its ability to lower serum cholesterol levels and enhance high-density lipoprotein (HDL) levels, making it a promising candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glyrophama Dihydrate typically involves the crystallization process. The dihydrate–hemihydrate recrystallization method is commonly employed, where the compound is produced under controlled thermodynamic conditions such as temperature, sulfuric acid concentration, and phosphoric acid concentration . The process involves the dissolution of the precursor materials followed by controlled crystallization to obtain the dihydrate form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale crystallization processes. The use of additives such as D-Glucitol and poly(vinyl alcohol) can modify the morphology of the crystals, enhancing filtration performance and reducing impurities . These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Glyrophama Dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Glyrophama Dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on lipid metabolism and cardiovascular health.
Industry: It is used in the production of high-purity chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Glyrophama Dihydrate involves its interaction with lipid metabolism pathways. It reduces the area of aorta damage and lowers serum cholesterol levels by enhancing the activity of enzymes involved in lipid metabolism . The compound also increases HDL levels, which are beneficial for cardiovascular health. The exact molecular targets and pathways are still under investigation, but its effects on lipid metabolism are well-documented.
Comparison with Similar Compounds
Trisodium Citrate Dihydrate: Used in various industrial and pharmaceutical applications.
Calcium Sulfate Dihydrate:
Uniqueness: Glyrophama Dihydrate is unique in its ability to significantly improve lipid profiles and reduce atherosclerosis. Unlike other similar compounds, it has a specific action on lipid metabolism, making it a valuable compound for therapeutic research and applications.
Properties
Molecular Formula |
C34H40O16 |
|---|---|
Molecular Weight |
704.7 g/mol |
IUPAC Name |
(1R,6R,13R)-16,17-dimethoxy-6-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyprop-1-en-2-yl]-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C34H40O16/c1-13(9-45-34-31(41)29(39)28(38)24(50-34)12-47-33-30(40)27(37)17(35)10-46-33)19-7-16-18(48-19)5-4-14-26(36)25-15-6-21(42-2)22(43-3)8-20(15)44-11-23(25)49-32(14)16/h4-6,8,17,19,23-25,27-31,33-35,37-41H,1,7,9-12H2,2-3H3/t17-,19+,23-,24+,25+,27-,28+,29-,30+,31+,33-,34+/m0/s1 |
InChI Key |
CMQOKNQYLSMKJC-XKJYGLEUSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@@H]3[C@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)COC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


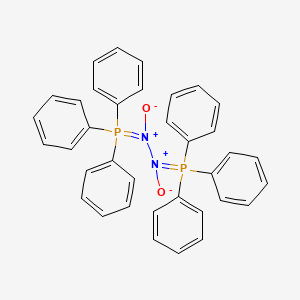


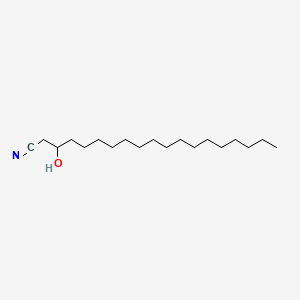
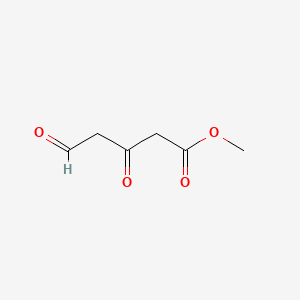
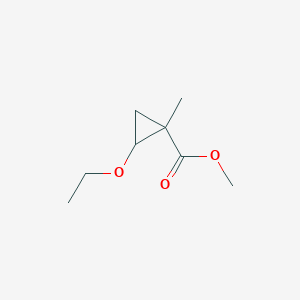
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)

![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
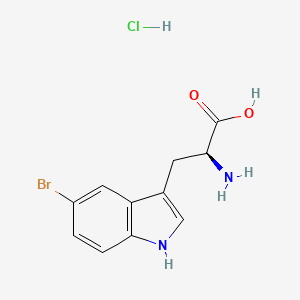

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
